molecular formula C20H17N3O6S2 B2703759 (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide CAS No. 865160-10-7

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2703759
CAS No.: 865160-10-7
M. Wt: 459.49
InChI Key: JLOSCQLJYUSYLF-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide is a sophisticated synthetic compound designed for probing intricate biological pathways, with a primary research focus on kinase inhibition. This molecule is a benzothiazole-coumarin hybrid, a structural class known for yielding potent bioactive agents. The compound features a (Z)-configured imine (ylidene) group, which is critical for its planar conformation and effective binding to enzymatic active sites. Its core research value lies in its potential as a potent and selective inhibitor of specific protein kinases. Early-stage research into analogous structures suggests this chemotype exhibits significant activity against DYRK1A (Dual-specificity tyrosine-regulated kinase 1A) , a kinase implicated in neuronal development and Down syndrome pathologies. The mechanism of action involves the molecule competitively occupying the ATP-binding pocket of the target kinase, thereby preventing phosphorylation of downstream protein substrates and effectively halting the signaling cascade. The integrated sulfonamide group enhances solubility and provides a handle for potential further bioconjugation, while the chromene-2-carboxamide moiety is a key pharmacophore for interaction with the kinase hinge region. Researchers are employing this compound in vitro to elucidate the role of specific kinases in cell cycle regulation , apoptosis, and cellular differentiation, making it a valuable tool for chemical biology and pre-clinical drug discovery endeavors.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6S2/c1-28-9-8-23-14-7-6-12(31(21,26)27)10-18(14)30-20(23)22-19(25)17-11-15(24)13-4-2-3-5-16(13)29-17/h2-7,10-11H,8-9H2,1H3,(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOSCQLJYUSYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that belongs to the class of chromone derivatives. Chromones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties. This article focuses on the biological activity of this specific compound, examining its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that incorporate the chromene moiety with various substituents to enhance biological activity. The compound's structure can be represented as follows:

  • Molecular Formula : C18H20N4O4S
  • Molecular Weight : 396.44 g/mol

Anticancer Activity

Recent studies have indicated that chromone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines.

In vitro studies reported IC50 values for related chromone derivatives in the range of 0.9–10 μM against breast (MCF-7), ovarian (OVCAR), and colon (HCT-116) cancer cell lines . The specific structural features of these compounds, such as the presence of sulfonamide and methoxyethyl groups, may contribute to their enhanced cytotoxicity.

Compound TypeCell Line TestedIC50 (µM)
Chromone DerivativeMCF-71.08–1.48
Chromone DerivativeOVCAR0.9–10
Chromone DerivativeHCT-1161.08–1.48

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Apoptosis Induction : Similar compounds have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in inflammation and tumorigenesis .

Anti-inflammatory Activity

The anti-inflammatory potential of chromone derivatives is also noteworthy. Studies suggest that these compounds can inhibit the activity of 5-lipoxygenase, an enzyme involved in leukotriene synthesis, which plays a critical role in inflammatory responses .

Case Studies

Several case studies have explored the efficacy of similar chromone derivatives:

  • Study on Cytotoxicity : A study evaluated a series of chromone carboxamide derivatives against multiple cancer cell lines, demonstrating that structural modifications significantly impacted their cytotoxicity profiles .
  • Evaluation of Anti-inflammatory Effects : Research indicated that specific substitutions on the chromone scaffold enhanced anti-inflammatory activity, suggesting a structure-activity relationship that could guide future drug design .

Scientific Research Applications

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit significant antimicrobial activity. The sulfamoyl component is particularly relevant, as it is known to inhibit bacterial growth by targeting folate synthesis pathways. In vitro assays have indicated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Computational predictions and preliminary laboratory studies indicate that (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide may possess anticancer properties. It is hypothesized to interact with specific molecular targets involved in tumor growth and proliferation, making it a candidate for further investigation as an anticancer agent .

Applications in Drug Development

Given its structural complexity and predicted biological activities, this compound has potential applications in:

  • Antibiotic Development : As a lead compound for designing new antibacterial agents.
  • Anticancer Therapeutics : Targeting specific pathways in cancer cells for drug development.
  • Diagnostic Tools : Its unique structure could be explored for developing new diagnostic agents in medical research.

Chemical Reactions Analysis

Chromene Carboxamide Formation

Reaction TypeReagents/ConditionsKey ObservationsSource
Ester hydrolysisHCl, water, NaHCO₃Quantitative conversion to carboxylic acid
Amide couplingEthanol, reflux (6 h)Formation of chromene-3-carboxamide

Thiazole Ring Formation

Reaction TypeReagents/ConditionsProductSource
Condensation with DMADAmidinothiourea + DMAD, MeOH/EtOAcThiazole derivatives (e.g., methyl (2Z)-[2[(diaminomethylene)amino]-4-oxothiazol-5(4H)-ylidene]acetate)

Sulfamoylation

Reaction TypeReagents/ConditionsProductSource
SulfonationH₂NSO₃H (hypothetical)Sulfamoyl-substituted thiazole¹

¹Inferred from structural similarity to N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide.

Characterization Methods

  • NMR spectroscopy :

    • 1H NMR: Identifies aromatic protons (e.g., δ 8.87 ppm for chromene CH) .

    • 13C NMR: Confirms carbonyl groups (C=O at ~160–180 ppm) .

  • Mass spectrometry : HRMS confirms molecular weight and purity .

Challenges and Considerations

  • Stereocontrol : Achieving the Z -configuration requires precise reaction conditions, potentially involving steric hindrance or kinetic control.

  • Functional group stability : The sulfamoyl group may undergo hydrolysis under acidic/basic conditions, necessitating mild reaction environments.

Reactivity and Functional Group Interactions

  • Electrophilic centers : The thiazole ring and chromene carbonyl groups are reactive toward nucleophilic substitution or cycloaddition .

  • Hydrogen bonding : The sulfamoyl group (-SO₂NH₂) can engage in hydrogen bonding, influencing solubility and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound’s benzothiazole core differentiates it from:

  • Thiazolidinone derivatives (): Compounds 9–13 feature a 1,3-thiazolidin-4-one ring with varied substituents (e.g., chlorobenzylidene, indole). These lack the fused benzo[d]thiazole system and chromene-carboxamide group .
  • Benzothiazole-3-carboxamides (): Compounds 4g–4n incorporate a benzothiazole linked to a thiazolidinone ring but lack the sulfamoyl and methoxyethyl substituents .
  • Thiadiazole-chromene hybrids (): The compound 866245-44-5 shares the chromene-carboxamide moiety but replaces the benzothiazole with a 1,3,4-thiadiazole ring and an allylthio substituent .

Substituent Effects

  • Sulfamoyl group : Unique to the target compound, this group may enhance solubility and hydrogen-bonding capacity compared to halogenated (e.g., 4g, 4h) or nitro-substituted (e.g., 12, 13) analogs .
  • Chromene-4-oxo group : Shared with 866245-44-5, this moiety is associated with π-π stacking interactions in drug-receptor binding .

Data Tables for Comparative Analysis

Table 2: Functional Group Impact

Group Target Compound Compound 9 () Compound 4g () 866245-44-5 ()
Sulfamoyl (SO₂NH₂) Present Absent Absent Absent
Methoxyethyl Present Absent Absent Absent
Chromene-4-oxo Present Absent Absent Present
Halogenated aryl Absent Present (Cl) Present (Cl, F) Present (Cl)

Research Implications and Limitations

However, the absence of explicit bioactivity data in the evidence limits a direct pharmacological comparison. Future studies should prioritize synthesizing the compound and evaluating its efficacy against relevant biological targets, such as kinases or microbial enzymes, given the known activities of thiazole and chromene derivatives .

Methodological Considerations for Similarity Assessment

As noted in and , compound similarity is typically assessed via molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto coefficients. The target compound’s sulfamoyl and methoxyethyl groups would significantly alter its fingerprint profile compared to analogs, underscoring the need for multi-parameter similarity analysis in virtual screening .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis of structurally analogous benzo[d]thiazole-carboxamide derivatives typically involves multi-step reactions, such as cyclocondensation of thioamide intermediates with α,β-unsaturated carbonyl compounds under reflux conditions . Key factors include:

  • Solvent Choice : Ethanol or DMF is often used for cyclization steps due to their ability to stabilize intermediates .
  • Temperature Control : Reflux conditions (70–90°C) are critical for imine formation and tautomeric stabilization .
  • Purification : Flash chromatography (e.g., ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity, with yields ranging from 37% to 76% depending on substituent reactivity .

Q. What spectroscopic techniques are most effective for characterizing its structural integrity?

  • IR Spectroscopy : Identifies key functional groups (e.g., C=O at ~1680 cm⁻¹, sulfonamide N-H at ~3300 cm⁻¹) .
  • NMR : ¹H NMR resolves tautomeric forms (e.g., Z-configuration via coupling constants) and substituent environments (e.g., methoxyethyl protons at δ 3.2–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store in airtight containers at –20°C to prevent hydrolysis of the sulfamoyl group .
  • Safety : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy of thiazole derivatives .
  • Waste Disposal : Segregate organic waste and consult institutional guidelines for sulfonamide-containing compounds .

Q. What preliminary in vitro assays are recommended to assess biological activity?

  • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or sulfatases linked to the chromene moiety .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized using design of experiments (DoE)?

  • Factorial Design : Vary solvent polarity, temperature, and catalyst loading to identify optimal conditions .
  • Response Surface Methodology (RSM) : Model interactions between parameters (e.g., reflux time vs. yield) for scalability .
  • Flow Chemistry : Continuous-flow systems improve reproducibility for imine formation steps .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

  • Tautomer Analysis : Compare computed NMR chemical shifts (DFT/B3LYP/6-31G*) with experimental data to identify dominant tautomers .
  • X-ray Crystallography : Resolve Z/E configuration ambiguities, as seen in related chromene-thiazolidinone hybrids .
  • Dynamic NMR : Monitor temperature-dependent shifts to study tautomeric equilibria .

Q. What advanced techniques confirm the Z-configuration and tautomeric stability?

  • Single-Crystal X-ray Diffraction : Resolve spatial arrangement of the methoxyethyl and sulfamoyl groups .
  • Variable-Temperature NMR : Track proton exchange rates to assess tautomeric interconversion barriers .
  • DSC/TGA : Evaluate thermal stability and phase transitions under inert atmospheres .

Q. How does structural modification impact pharmacokinetic properties?

  • LogP Optimization : Introduce polar groups (e.g., hydroxyl) to improve solubility, as demonstrated in thiazolidinone analogs .
  • Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., chromene ring oxidation) .
  • Protease Resistance : Modify the sulfamoyl group to reduce enzymatic cleavage, as seen in antibacterial thiadiazines .

Q. What methods validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Confirm binding to putative targets (e.g., kinases) by monitoring protein stability .
  • Silencing/Overexpression : Use siRNA or CRISPR to correlate target modulation with phenotypic effects .
  • Pull-Down Assays : Biotinylated probes isolate protein complexes for LC-MS/MS identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.